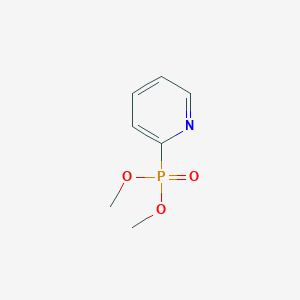

Dimethyl pyridin-2-ylphosphonate

Description

Dimethyl pyridin-2-ylphosphonate (C₇H₁₀NO₃P) is a phosphonate ester featuring a pyridine ring substituted at the 2-position. The compound combines the electron-deficient pyridine heterocycle with a dimethyl phosphonate group, making it a versatile intermediate in organic synthesis. Its structure enables applications in coordination chemistry (as a ligand) and pharmaceutical synthesis, leveraging the reactivity of the phosphonate ester and the aromatic nitrogen environment .

Properties

IUPAC Name |

2-dimethoxyphosphorylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10NO3P/c1-10-12(9,11-2)7-5-3-4-6-8-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRCWGPPGJMXRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C1=CC=CC=N1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577204 | |

| Record name | Dimethyl pyridin-2-ylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61864-97-9 | |

| Record name | Dimethyl pyridin-2-ylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl pyridin-2-ylphosphonate typically involves the reaction of pyridine derivatives with phosphonate reagents. One common method is the reaction of N-methoxypyridinium salts with sodium dimethyl phosphite in a suitable solvent at low temperatures (below -15°C) to prevent decomposition of the reactants . Another approach involves the nucleophilic substitution of pyridine halides with sodium dimethyl phosphite or triethyl phosphite under harsh reaction conditions .

Industrial Production Methods

Industrial production of dimethyl pyridin-2-ylphosphonate may utilize similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental impact. The palladium-catalyzed cross-coupling reaction of pyridyl halides with triethyl phosphite is a more recent method that offers improved yields and milder reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Dimethyl pyridin-2-ylphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phosphonate group to phosphine.

Substitution: Nucleophilic substitution reactions are common, where the phosphonate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Sodium dimethyl phosphite and triethyl phosphite are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce various phosphonate derivatives .

Scientific Research Applications

Dimethyl pyridin-2-ylphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl pyridin-2-ylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with dimethyl pyridin-2-ylphosphonate, differing in substituents, heterocycles, or ester groups:

Table 1: Key Structural and Functional Comparisons

Physical and Chemical Properties

- Solubility : Pyridine-containing phosphonates (e.g., dimethyl pyridin-2-ylphosphonate) show moderate polarity, soluble in polar aprotic solvents (DMF, DMSO). Aliphatic analogs like dimethyl isopropylphosphonate are more lipophilic, favoring organic phases .

- Acidity : The pyridine ring lowers the pKa of the phosphonate group compared to aliphatic derivatives, enhancing reactivity in basic conditions.

Research Findings and Limitations

- Synthetic Challenges : Steric hindrance in diethyl ((6-bromopyridin-2-yl)fluoromethyl)phosphonate complicates purification, requiring advanced chromatographic techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.